BenchChemオンラインストアへようこそ!

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

GABAC receptor pharmacology stereoselective agonism conformationally restricted GABA analogue

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS 2243913-36-0) is the hydrochloride salt of (+)-trans-3-aminocyclopentanecarboxylic acid [(+)-TACP], a conformationally restricted, non-proteinogenic cyclic β-amino acid that acts as a stereoselective partial agonist at human GABA(C) receptors. The molecule constrains the flexible GABA backbone into a rigid cyclopentane ring, enforcing a specific trans disposition of the amine and carboxylic acid groups.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 2243913-36-0
Cat. No. B3180640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
CAS2243913-36-0
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESC1CC(CC1C(=O)O)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
InChIKeyYJRMNPPUVLZEIJ-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride – Chiral GABA Analogue for Subtype-Selective Pharmacology


(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS 2243913-36-0) is the hydrochloride salt of (+)-trans-3-aminocyclopentanecarboxylic acid [(+)-TACP], a conformationally restricted, non-proteinogenic cyclic β-amino acid that acts as a stereoselective partial agonist at human GABA(C) receptors [1]. The molecule constrains the flexible GABA backbone into a rigid cyclopentane ring, enforcing a specific trans disposition of the amine and carboxylic acid groups. This single-enantiomer hydrochloride form is employed as a chiral building block in peptidomimetic synthesis and as a pharmacological tool to dissect GABA(C) receptor subtype function [2].

Why (1S,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride Cannot Be Replaced by Other GABA(C) Analogues


The four stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit radically different pharmacological profiles at human GABA(C) receptors, spanning potent partial agonism, weak partial agonism, and functional antagonism depending solely on stereochemistry [1]. The trans-(1S,3S) enantiomer [(+)-TACP] is a moderate-potency partial agonist, whereas its mirror-image (1R,3R)-enantiomer [(-)-TACP] is a weak partial agonist with low intrinsic activity that inhibits rather than activates the receptor at comparable concentrations [1]. Similarly, the cis diastereomers display divergent agonist potencies that differ by up to 3-fold between enantiomers [1]. Generic or racemic substitution therefore introduces uncontrolled stereochemical heterogeneity that can invert or abolish the desired pharmacological effect.

Quantitative Differentiation of (1S,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride Against Its Closest Analogues


Enantioselective GABAC ρ1 Agonism: (+)-TACP (1S,3S) vs. (-)-TACP (1R,3R)

At human homomeric GABAC ρ1 receptors expressed in Xenopus oocytes, (+)-TACP [(1S,3S)-enantiomer] acts as a moderately potent partial agonist with an EC50 of 2.7 ± 0.2 μM. In stark contrast, (-)-TACP [(1R,3R)-enantiomer] at 100 μM inhibits 56% of the current produced by 1 μM GABA, functioning as a weak partial agonist with low intrinsic activity [1]. The (1S,3S)-enantiomer is therefore not merely a potency-improved version but represents a qualitatively distinct functional profile.

GABAC receptor pharmacology stereoselective agonism conformationally restricted GABA analogue

Enantioselective GABAC ρ2 Agonism: (+)-TACP (1S,3S) vs. (-)-TACP (1R,3R)

At human homomeric GABAC ρ2 receptors, (+)-TACP displays an EC50 of 1.45 ± 0.22 μM. The (-)-TACP enantiomer, applied at 100 μM, inhibits 62% of the GABA (1 μM) response [1]. The (1S,3S)-enantiomer thus retains full efficacy at both ρ1 and ρ2 subtypes, while the (1R,3R)-form lacks meaningful agonist activity at either isoform.

GABAC ρ2 receptor subtype selectivity conformational constraint

Stereochemical Rank Order Across All Four 3-Aminocyclopentanecarboxylic Acid Stereoisomers

The affinity order at both human GABAC ρ1 and ρ2 receptors is (+)-TACP > (+)-4-ACPCA ≫ (+)-CACP > (-)-CACP ≫ (-)-TACP ≫ (-)-4-ACPCA [1]. The (1S,3S)-trans enantiomer [(+)-TACP] exhibits the highest affinity among all four cyclopentane stereoisomers, with EC50 values approximately 10- to 30-fold lower than those of the cis enantiomers (+)-CACP (EC50 ρ1 = 26.1 μM; EC50 ρ2 = 20.1 μM) and (-)-CACP (EC50 ρ1 = 78.5 μM; EC50 ρ2 = 63.8 μM) [1].

stereochemistry–activity relationship GABAC affinity ranking chiral resolution necessity

Potency of (+)-TACP (1S,3S) Compared to GABA and Other Conformationally Restricted Agonists at Rat GABAC ρ3

At rat GABAC ρ3 receptors expressed in Xenopus oocytes, (+)-TACP [(1S,3S)-enantiomer] exhibits an EC50 of 2.7 ± 0.9 μM, making it the second most potent agonist tested after muscimol (EC50 = 1.9 ± 0.1 μM) and more potent than trans-4-aminocrotonic acid (TACA; EC50 = 3.8 ± 0.3 μM), GABA (EC50 = 4.0 ± 0.3 μM), thiomuscimol (EC50 = 24.8 ± 2.6 μM), (±)-CAMP (EC50 = 52.6 ± 8.7 μM), and cis-4-aminocrotonic acid (CACA; EC50 = 139.4 ± 5.2 μM) [1].

GABAC ρ3 subtype species orthologue comparison agonist potency ranking

Aqueous Solubility Advantage of the Hydrochloride Salt Form Over the Free Base

The hydrochloride salt (CAS 2243913-36-0) exhibits a calculated aqueous solubility of 332.0 mg/mL (2.0 mol/L) and a consensus Log Po/w of -0.1 . The free base (CAS 71376-02-8) has a calculated Log Po/w (XLOGP3) of -1.75 and is reported to have lower aqueous solubility . The salt form thus provides approximately 2 molar aqueous solubility, ensuring compatibility with aqueous assay buffers without the need for organic co-solvents.

salt form selection aqueous solubility formulation compatibility

Trans vs. Cis Conformational Constraint: Impact on GABA Membrane Binding and Transport

In rat brain synaptic membrane preparations, trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) was 7 times more potent than cis-3-ACPC at inhibiting Na+-independent GABA binding, while only 1.6 times more potent at inhibiting Na+-dependent binding [1]. This demonstrates that the trans-configuration, which the (1S,3S)-enantiomer specifically provides, confers preferential interaction with the Na+-independent (postsynaptic) GABA binding site.

GABA binding site topography Na-independent binding trans vs. cis selectivity

Procurement-Relevant Application Scenarios for (1S,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride


Pharmacological Dissection of Human GABAC ρ1 and ρ2 Receptor Subtypes

With EC50 values of 2.7 μM (ρ1) and 1.45 μM (ρ2), the (1S,3S)-enantiomer [(+)-TACP] serves as a stereochemically defined partial agonist capable of activating both major human GABAC isoforms with moderate potency, while its mirror-image (-)-TACP is essentially inactive [1]. This enantiomeric pair provides an internal control set for distinguishing on-target GABAC effects from non-specific background in electrophysiology and calcium-flux assays.

Agonist Tool for Rat GABAC ρ3 Receptor Studies and Species Cross-Comparison

At the rat ρ3 receptor, (+)-TACP (EC50 = 2.7 μM) ranks as the second most potent agonist after muscimol, surpassing GABA itself (EC50 = 4.0 μM) and the commonly used TACA (EC50 = 3.8 μM) [2]. Its superior potency relative to the endogenous ligand makes it an ideal pharmacological probe for cross-species GABAC receptor pharmacology studies.

Chiral Building Block for Conformationally Constrained Peptidomimetics and Integrin Ligands

The (1S,3S)-trans-cyclopentane scaffold introduces a rigid β-amino acid motif that has been grafted onto RGD tripeptide sequences to produce low nanomolar αVβ3/αVβ5 integrin dual binders [REFS-3 in Section 3]. The hydrochloride salt's high aqueous solubility (332.0 mg/mL) [REFS-3 in Section 3] facilitates direct coupling in aqueous peptide synthesis protocols without solubility-limiting pre-activation steps.

Foldamer Design: Trans-ACPC as a Parallel Sheet-Inducing Residue

trans-3-Aminocyclopentanecarboxylic acid (trans-ACPC) has been shown to possess parallel sheet-forming propensity in β-peptide foldamer design, enabling the construction of novel secondary structures [REFS-5 in Section 3]. The single-enantiomer hydrochloride form ensures stereochemical homogeneity required for reproducible folding and structure-activity relationship studies in peptidomimetic backbones.

Quote Request

Request a Quote for (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.